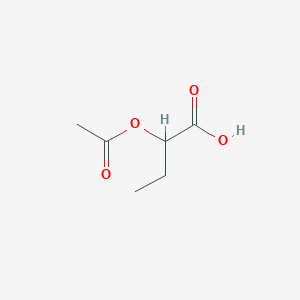

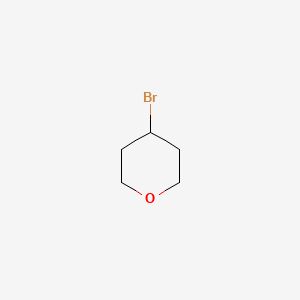

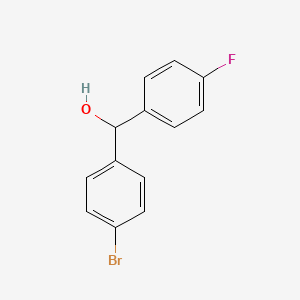

![molecular formula C8H7BrOS B1282044 5-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one CAS No. 2513-49-7](/img/structure/B1282044.png)

5-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one

Übersicht

Beschreibung

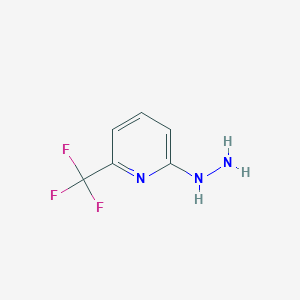

5-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one is a brominated derivative of benzo[b]thiophene, which is a heterocyclic compound. The bromine atom in this compound is positioned at the 5th carbon of the benzo[b]thiophene ring system, which is a key structural feature influencing its chemical reactivity and physical properties.

Synthesis Analysis

The synthesis of brominated benzo[b]thiophene derivatives can be achieved through various methods. For instance, the bromination of 6,7-dihydrobenzo[b]thiophen-4(5H)-one can yield different bromo-derivatives depending on the reaction conditions, such as the use of aqueous acetic acid or ether . The choice of solvent and reagents can lead to selective bromination at specific positions on the benzo[b]thiophene ring.

Molecular Structure Analysis

The molecular structure of brominated benzo[b]thiophene derivatives can be elucidated using techniques such as single crystal X-ray diffraction. This method provides conclusive evidence of the position of the bromine atom within the molecule, as well as the overall molecular conformation .

Chemical Reactions Analysis

Brominated benzo[b]thiophene compounds can undergo further chemical reactions, such as the Vilsmeier–Haack formylation, which involves the reaction with N-methylformanilide to yield formyl derivatives . These reactions can lead to a variety of products depending on the reaction conditions and the nature of the starting materials.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one and its derivatives can be characterized using spectroscopic methods such as 1H NMR and mass spectrometry. These techniques provide information on the molecular structure, including the electronic environment of the atoms and the molecular weight . The presence of the bromine atom significantly influences the electronic properties of the molecule, which can be studied through theoretical calculations and molecular simulations .

Wissenschaftliche Forschungsanwendungen

-

Quorum Sensing Inhibitors

- Field : Microbiology

- Application : Compounds similar to “5-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one” have been used as quorum sensing inhibitors in Gram-negative bacteria . Quorum sensing is a bacterial cell-cell communication mechanism that bacteria use to respond to external factors such as nutrient availability and defense mechanisms .

- Method : A library of fifteen benzo[d]thiazole/quinoline-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl compounds was designed, synthesized, and evaluated . The compounds were evaluated for their growth inhibitory activities at high concentrations up to 1000 μg mL −1 toward Pseudomonas aeruginosa .

- Results : Three compounds showed promising quorum-sensing inhibitors with IC 50 of 115.2 μg mL −1, 182.2 μg mL −1 and 45.5 μg mL −1, respectively .

-

Organic Optoelectronics

- Field : Materials Chemistry

- Application : Thieno[3,4-b]thiophene (TbT) units with functional groups have emerged as an extremely attractive electron-withdrawing building block in organic electronics . They have been widely used in the development of donor and acceptor materials in organic solar cells (OSCs) .

- Method : A Pd-catalytic method was developed for the preparation of 3-hydroxythieno[3,4-b]thiophene-2-carboxylate, which can be widely utilized as the chemical building block for modular assembly of structurally diverse 3-substituted thieno[3,4-b]thiophene derivatives .

- Results : The photoluminescence (PL) properties of thieno[3,4-b]thiophene-2-carboxylate can be efficiently modulated by introducing different functional groups at the C3-position .

-

Photoactivated Autocatalytic Oxidation

-

Electrochemically-Promoted Synthesis

- Field : Chemical Science

- Application : An approach for the synthesis of benzothiophene motifs under electrochemical conditions by the reaction of sulfonhydrazides with internal alkynes has been reported . This process involves the formation of a quaternary spirocyclization intermediate by the selective ipso-addition instead of an ortho-attack .

- Method : The reaction was carried out under electrochemical conditions . The selectivity and the compatibility of drug molecules showcased the potential application of the protocols .

- Results : The reaction led to the formation of benzothiophene motifs .

-

Divergent Synthesis of 3-Substituted Thieno[3,4-b]Thiophene Derivatives

- Field : Materials Chemistry

- Application : A Pd-catalytic method was developed for the preparation of 3-hydroxythieno[3,4-b]thiophene-2-carboxylate, which can be widely utilized as the chemical building block for modular assembly of structurally diverse 3-substituted thieno[3,4-b]thiophene derivatives .

- Method : The reaction was carried out under Pd-catalytic conditions . The hydroxy group of the compound could be smoothly transformed to –OTf in the presence of Tf 2O/pyridine, which is a versatile leaving group in a lot of different types of cross-coupling reactions .

- Results : The reaction led to the formation of 3-substituted thieno[3,4-b]thiophene derivatives .

-

Synthesis of Thiazolo[4,5-b]pyridines and Thiazolo[5’,4’:5,6]pyrano[2,3-d]pyrimidine Derivatives

- Field : Organic Chemistry

- Application : The synthesis of novel thiazole, pyranothiazole, thiazolo[4,5-b]pyridines and thiazolo[5’,4’:5,6]pyrano[2,3-d]pyrimidine derivatives has been reported . These compounds have potential applications in medicinal chemistry .

- Method : The synthesis involves a series of chemical reactions, including the formation of a quaternary spirocyclization intermediate .

- Results : A series of novel thiazole, pyranothiazole, thiazolo[4,5-b]pyridines and thiazolo[5’,4’:5,6]pyrano[2,3-d]pyrimidine derivatives were prepared with high yields .

-

Synthesis of Benzo[4,5]thieno-S,S-dioxide[3,2-b]benzofurans

- Field : Organic Optoelectronics

- Application : Compounds similar to “5-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one” have been used in the synthesis of benzo[4,5]thieno-S,S-dioxide[3,2-b]benzofurans . These compounds have potential applications in the development of high-performance organic light-emitting diodes (OLEDs) .

- Method : The synthesis involves a series of chemical reactions .

- Results : The synthesized compounds displayed much better device performance with respectable external quantum efficiencies (EQEs) of 5.82–6.49%, low turn-on voltage less than 3 V and lower efficiency roll-off .

Eigenschaften

IUPAC Name |

5-bromo-6,7-dihydro-5H-1-benzothiophen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrOS/c9-6-1-2-7-5(8(6)10)3-4-11-7/h3-4,6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBLQDFSWVMPYEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CS2)C(=O)C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20513602 | |

| Record name | 5-Bromo-6,7-dihydro-1-benzothiophen-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20513602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one | |

CAS RN |

2513-49-7 | |

| Record name | 5-Bromo-6,7-dihydro-1-benzothiophen-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20513602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.